2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(11-14-7)6-12(2)9-3-4-10(9)13/h5,9-10,13H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLORLUUPMFCULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol is a novel organic molecule that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol can be represented as follows:
This compound features a cyclobutane ring, a methyl group, and an oxazole moiety which are critical for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds often display significant antibacterial properties. For instance, similar oxazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against resistant strains like Staphylococcus aureus .
- Anticancer Activity : Compounds with oxazole rings have been linked to anticancer properties. For example, related quinolone derivatives have demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .
The mechanisms through which 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol exerts its effects may include:
- Inhibition of Cell Growth : Similar compounds have been shown to inhibit cell proliferation by disrupting microtubule dynamics, leading to mitotic arrest .
- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins .
- Generation of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis and other cellular responses .
Case Studies
Several studies have explored the biological activity of compounds related to 2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Analysis
The table below highlights key structural differences and inferred properties:
2.2. Key Findings
- Cyclobutanol vs. Cyclopentanol derivatives, such as 1-Methylcyclopentanol, exhibit higher thermal stability due to reduced strain .
Oxazole vs. Oxadiazole Heterocycles :
The 1,2-oxazole group in the target compound is aromatic, enabling π-π stacking (observed in the triazolothiadiazole derivative ). In contrast, the 1,2,4-oxadiazole in the cyclobutane analog is electron-deficient, which may enhance electrophilic reactivity but reduce stacking interactions.- Solubility and Salt Forms: The hydrochloride salt of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine likely has superior aqueous solubility compared to the free base form of the target compound. The latter’s hydroxyl and amino groups may improve solubility in alcohols or dimethyl sulfoxide.
- Crystallographic Behavior: Planar heterocyclic systems, such as the triazolothiadiazole in , form columnar structures via face-centroid interactions (distance = 3.47 Å), which could influence crystallization efficiency. The target compound’s non-planar cyclobutanol ring may reduce such interactions, leading to less ordered crystal packing.
2.3. Reactivity and Stability
- Ring Strain Effects: Cyclobutanol’s strain may accelerate ring-opening reactions under acidic or thermal conditions, whereas cyclopentanol derivatives are more stable .
- Heterocycle Stability : 1,2-Oxazoles are generally stable under physiological conditions, while 1,2,4-oxadiazoles may hydrolyze more readily due to weaker aromaticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
